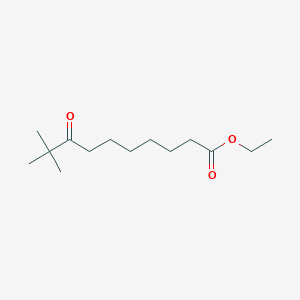

Ethyl 9,9-dimethyl-8-oxodecanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 9,9-dimethyl-8-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFBKVGGMFWWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645666 | |

| Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-45-9 | |

| Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 9,9 Dimethyl 8 Oxodecanoate

Established Multi-Step Synthesis Pathways

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several well-established methods that can be adapted for the preparation of Ethyl 9,9-dimethyl-8-oxodecanoate. These traditional routes often involve multiple steps and the use of strong bases.

One of the most classical and reliable approaches is the Claisen condensation . This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base to form a β-keto ester. For the synthesis of this compound, a potential pathway would involve the acylation of a suitable ketone enolate.

A hypothetical, yet chemically sound, multi-step synthesis could commence with the formation of the enolate of a long-chain ketone, followed by acylation. For instance, starting from a derivative of suberic acid, one could envision the following sequence:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | Suberic acid, Ethanol, Acid catalyst | Diethyl suberate |

| 2 | Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol |

| 3 | Oxidation | Mild oxidizing agent (e.g., PCC) | 8,8-dimethylnonan-2-one |

| 4 | Enolate Formation | Strong base (e.g., LDA) | Lithium enolate of 8,8-dimethylnonan-2-one |

| 5 | Acylation | Ethyl chloroformate | This compound |

This pathway, while feasible, may suffer from drawbacks such as the need for stoichiometric amounts of strong base and potential side reactions.

Another established method involves the acylation of ketone enolates using acylating agents like ethyl chloroformate. nih.gov This approach offers a more direct route to the target molecule. The general reaction involves the deprotonation of a ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A key challenge in this approach is controlling the regioselectivity of deprotonation when unsymmetrical ketones are used.

Development of Novel and Efficient Synthetic Routes

In recent years, significant efforts have been directed towards developing more efficient and milder methods for the synthesis of β-keto esters, which could be applied to the production of this compound. These novel routes often focus on improving yields, reducing reaction times, and avoiding the use of harsh reagents.

One promising strategy involves the use of transition metal catalysts to facilitate the carboxylation of ketone enolates. nih.gov These methods can proceed under milder conditions and with greater functional group tolerance compared to traditional base-mediated reactions. For example, palladium-catalyzed carboxylation of ketone enolates with sources of carbon monoxide has been explored.

Furthermore, the direct synthesis from ketones and carbonates, such as diethyl carbonate, in the presence of a suitable base represents a more atom-economical approach. nih.gov While this method can be effective, it often requires high temperatures and long reaction times. Research in this area is focused on the development of more active catalyst systems to improve the reaction efficiency under milder conditions.

A summary of potential synthetic strategies is presented below:

| Synthetic Strategy | Key Reagents | Potential Advantages |

| Claisen-type Condensation | Strong base (e.g., NaH, LDA), Ester/Ketone | Well-established, versatile |

| Acylation of Ketone Enolates | Ketone, Strong base, Ethyl chloroformate | Direct, good yields for certain substrates nih.gov |

| Transition Metal-Catalyzed Carboxylation | Ketone, CO source, Transition metal catalyst | Milder conditions, better functional group tolerance nih.gov |

| Reaction with Dialkyl Carbonates | Ketone, Dialkyl carbonate, Base | Atom-economical |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. This is particularly relevant for the development of novel synthetic routes for β-keto esters.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reactions and reduce energy usage.

The development of catalytic, one-pot procedures for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Stereoselective and Enantioselective Approaches to Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where the quaternary center is a stereocenter or where other stereocenters are present in the molecule, is of significant interest, particularly for applications in medicinal chemistry and materials science.

The development of stereoselective and enantioselective methods for the synthesis of α-quaternary β-keto esters is an active area of research. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For example, enantioselective alkylation of β-keto esters can be achieved using chiral phase-transfer catalysts or chiral metal complexes. These catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other.

Furthermore, the stereoselective reduction of the ketone functionality in this compound would lead to the formation of chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. This can be achieved using a variety of chiral reducing agents or through catalytic asymmetric hydrogenation.

The ability to synthesize specific stereoisomers of related analogues opens up possibilities for exploring their unique biological activities and material properties.

Chemical Transformations and Reactivity of Ethyl 9,9 Dimethyl 8 Oxodecanoate

Reactions Involving the Ester Functionality

The ethyl ester group of Ethyl 9,9-dimethyl-8-oxodecanoate is susceptible to several important transformations common to esters, including transesterification, hydrolysis, and reduction.

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by either an acid or a base. For a β-keto ester like this compound, this reaction would involve reacting it with an alcohol (R'OH) in the presence of a catalyst to yield a new ester and ethanol.

General Reaction Scheme for Transesterification:

Table 1: Typical Conditions for Transesterification of β-Keto Esters

| Catalyst | Alcohol (R'OH) | Solvent | Temperature |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol, Propanol, etc. | Excess alcohol | Reflux |

| Sodium Methoxide (NaOMe) | Methanol | Methanol | Room Temp to Reflux |

Hydrolysis of the ester group in this compound leads to the corresponding carboxylic acid, 9,9-dimethyl-8-oxodecanoic acid. This can be achieved under either acidic or basic (saponification) conditions. aklectures.com The resulting β-keto acid is prone to decarboxylation upon heating, yielding a ketone. aklectures.com

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Saponification (Base-Mediated Hydrolysis): This involves treating the ester with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, usually in a mixture of water and an alcohol to ensure solubility. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The hydrolysis of sterically hindered esters can sometimes be challenging, requiring more forcing conditions. nih.gov

Table 2: Conditions for Hydrolysis and Saponification of β-Keto Esters

| Reaction | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Acid Hydrolysis | HCl or H₂SO₄ (aq) | Water/Dioxane | Reflux | 9,9-dimethyl-8-oxodecanoic acid |

The ester functionality can be selectively reduced to the corresponding primary alcohol, yielding ethyl 1,8-dihydroxy-9,9-dimethyldecanoate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. It is important to note that LiAlH₄ will also reduce the ketone group. Selective reduction of the ester in the presence of a ketone can be challenging and may require protection of the ketone group prior to reduction.

Table 3: Common Reducing Agents for Ester Reduction

| Reducing Agent | Solvent | Conditions | Comments |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp | Reduces both ester and ketone |

Reactions at the Ketone Moiety

The ketone group in this compound is a key site for nucleophilic attack and reduction reactions. The presence of the bulky tert-butyl-like group (9,9-dimethyl) can influence the reactivity of the carbonyl center due to steric hindrance.

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. nih.gov This fundamental reaction can lead to the formation of a wide array of products. The general reactivity involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated. nih.gov

General Reaction Scheme for Nucleophilic Addition:

Followed by protonation to yield the alcohol.

Table 4: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Source | Product Type |

|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallics (R⁻) | Grignard Reagents (RMgX), Organolithiums (RLi) | Tertiary Alcohol |

The complete reduction of the ketone carbonyl group to a methylene (B1212753) group (CH₂) is a valuable transformation in organic synthesis. The Wolff-Kishner reduction is a classic method for achieving this under basic conditions. wikipedia.orgyoutube.comlibretexts.org This reaction is particularly useful for substrates that are sensitive to acidic conditions, which would preclude the use of the Clemmensen reduction. youtube.com

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgyoutube.comlibretexts.org

Reaction Scheme for Wolff-Kishner Reduction:

Hydrazone Formation: EtOOC-(CH₂)₆-C(=O)-C(CH₃)₃ + N₂H₄ → EtOOC-(CH₂)₆-C(=NNH₂)-C(CH₃)₃ + H₂O

Reduction: EtOOC-(CH₂)₆-C(=NNH₂)-C(CH₃)₃ --(KOH, heat)--> EtOOC-(CH₂)₇-CH(CH₃)₂ + N₂

It is important to note that the harsh basic conditions of the Wolff-Kishner reduction can also lead to the saponification of the ethyl ester group. youtube.com A modification developed by Huang-Minlon, which involves carrying out the reaction in a one-pot procedure, is often more efficient. wikipedia.org

Table 5: Conditions for Wolff-Kishner Reduction

| Reagents | Solvent | Temperature |

|---|---|---|

| Hydrazine hydrate, Potassium hydroxide | Ethylene glycol | 180-200 °C |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a chemical reaction that converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.org This reaction was first reported by Adolf von Baeyer and Victor Villiger in 1899. wikipedia.org

When applied to this compound, the ketone at the C8 position would be the target for this oxidation. The reaction mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a Criegee intermediate. This is followed by the migration of one of the alkyl groups from the ketone to the oxygen of the peroxide, which is the rate-determining step. Finally, deprotonation yields the ester product.

The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product of the Baeyer-Villiger oxidation. Generally, the order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the two groups attached to the carbonyl carbon are a tert-butyl group (C9 and its three methyl groups) and a long-chain alkyl group. Due to the higher migratory aptitude of the tertiary alkyl group, the tert-butyl group would be expected to migrate, leading to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon (C8) and the quaternary carbon (C9).

It is noteworthy that enzymatic versions of the Baeyer-Villiger oxidation exist, utilizing Baeyer-Villiger monooxygenases (BVMOs) which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.org These enzymatic methods can offer high selectivity and milder reaction conditions. wikipedia.orgrsc.org

Wittig Reaction and Schlosser Modification of the Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.org The reaction was discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979. libretexts.org

In the context of this compound, the ketone at C8 could be converted into an alkene. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. wikipedia.org

The Schlosser modification of the Wittig reaction allows for the selective formation of (E)-alkenes, even with unstabilized ylides. libretexts.orgorganic-chemistry.org This modification involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the betaine intermediate, followed by protonation to form a more stable threo-betaine, which then eliminates to give the (E)-alkene. libretexts.orgwikipedia.org This technique provides a powerful tool for controlling the stereochemistry of the newly formed double bond. organic-chemistry.orgyoutube.comyoutube.com

Reformatsky Reaction

The Reformatsky reaction is a method for forming β-hydroxy esters by reacting an α-haloester with an aldehyde or ketone in the presence of a metal, typically zinc. beilstein-journals.orgnih.gov This reaction provides an alternative to the aldol (B89426) condensation, particularly when dealing with base-sensitive substrates, as it proceeds under neutral conditions. beilstein-journals.org

For this compound, the ketone at C8 could serve as the electrophile in a Reformatsky reaction. The reaction would involve the in-situ formation of an organozinc reagent from an α-haloester, which then adds to the carbonyl group of the decanoate (B1226879). Subsequent workup with dilute acid would yield a β-hydroxy ester. nih.gov

Recent advancements in the Reformatsky reaction have focused on improving its stereoselectivity and expanding its substrate scope. beilstein-journals.org The use of different metals, additives, and chiral ligands has been explored to achieve enantioselective transformations. researchgate.netsemanticscholar.org For instance, dimethylzinc-mediated reactions promoted by oxidants have been shown to be fast and efficient for both aldehydes and ketones. researchgate.net

General Reactions of Aldehydes and Ketones within the Molecular Framework

The ketone group at C8 in this compound is the most reactive site for nucleophilic addition reactions. Besides the specific named reactions discussed above, it can undergo a variety of other transformations characteristic of ketones.

One of the most fundamental reactions is the aldol reaction , a powerful carbon-carbon bond-forming reaction. khanacademy.org In the presence of a base or acid, the enolate of an aldehyde or ketone can add to the carbonyl group of another molecule. khanacademy.org In the case of this compound, it could potentially undergo a self-aldol reaction, where the enolate formed at the α-carbon (C7) attacks the ketone of another molecule. Alternatively, it could participate in a crossed aldol reaction with another carbonyl compound. Intramolecular aldol condensations are also possible if another carbonyl group were present in the molecule. youtube.com

Other general reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Addition of a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Imine and Enamine Formation: Reaction with primary or secondary amines, respectively, can form imines and enamines.

Ketone Protection and Deprotection Strategies in Complex Synthesis

In a multi-step synthesis involving a molecule like this compound, it may be necessary to protect the ketone group at C8 to prevent it from reacting with reagents intended for other parts of the molecule.

Common protecting groups for ketones include:

Acetals and Ketals: These are formed by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst. They are stable to basic and nucleophilic reagents but can be easily removed by treatment with aqueous acid.

Thioacetals and Thioketals: Formed by reacting the ketone with a dithiol, like 1,3-propanedithiol. They are more robust than acetals and are stable to both acidic and basic conditions. Deprotection is typically achieved using reagents like mercury(II) chloride or through oxidative methods.

Oxazolidines and Thiazolidines: These are formed from the reaction with 2-aminoalcohols or 2-aminothiols, respectively.

The choice of protecting group depends on the specific reaction conditions that need to be tolerated. After the desired transformations on other parts of the molecule are complete, the protecting group is removed (deprotection) to regenerate the ketone functionality.

Reactions Involving the Alpha-Carbon and Adjacent Methyl Groups

Alpha-Alkylation and Acylation Reactions

The carbon atom adjacent to the ketone group (the α-carbon, C7) in this compound has acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions.

Alpha-Alkylation: The enolate can be reacted with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions like polyalkylation or O-alkylation. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH).

Alpha-Acylation: Similarly, the enolate can be reacted with an acyl halide or an anhydride (B1165640) to introduce an acyl group at the α-carbon. This reaction leads to the formation of a β-dicarbonyl compound, which itself is a versatile synthetic intermediate.

Enolization and Advanced Enolate Chemistry

The presence of a ketone carbonyl group in this compound makes it susceptible to enolization, a fundamental process in organic chemistry. Enolates are powerful nucleophiles and key intermediates in a vast array of carbon-carbon bond-forming reactions. The formation of an enolate from this compound would involve the deprotonation of a carbon atom adjacent (alpha) to the ketone.

This molecule possesses two such alpha-carbons: C7 and the methyl groups at C9. The acidity of the protons on these carbons is significantly increased due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base would lead to the formation of the corresponding enolate.

The regioselectivity of enolate formation is a critical aspect. The C7 position has two protons, and their removal would lead to the thermodynamically more stable, more substituted enolate. Conversely, deprotonation of one of the C9 methyl groups would yield the less substituted, kinetic enolate. The choice of base and reaction conditions (e.g., temperature, solvent) would be crucial in directing the formation of one enolate over the other. For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, while a smaller base at higher temperatures might allow for equilibration to the thermodynamic enolate.

Once formed, these enolates are poised to react with a variety of electrophiles in what is known as advanced enolate chemistry. This could include alkylation reactions with alkyl halides, acylation with acid chlorides, and directed aldol additions.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The ketone functionality in this compound makes it a potential candidate for several named MCRs.

Ugi Reaction

The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. masterorganicchemistry.com In a hypothetical Ugi reaction, this compound would serve as the ketone component. The reaction would be initiated by the formation of an imine between the ketone and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer to yield the final, complex product. The reaction is known for its high atom economy and the ability to generate molecular diversity. masterorganicchemistry.comresearchgate.net

Stobbe Condensation

The Stobbe condensation involves the reaction of a ketone or aldehyde with a diester of succinic acid in the presence of a strong base to form an alkylidene succinic acid or its ester. wikipedia.orgorgsyn.org this compound could theoretically undergo a Stobbe condensation. The base would deprotonate the succinic ester, which would then attack the ketone carbonyl of our substrate. This is followed by an intramolecular cyclization to form a γ-lactone intermediate, which then undergoes ring-opening to give the final product. wikipedia.org The reaction is particularly useful for synthesizing substituted succinic acids and their derivatives. orgsyn.org

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. Current time information in Bangalore, IN. For this compound to participate in a Robinson annulation, it would act as the Michael donor after being converted to its enolate. This enolate would then react with a Michael acceptor, such as methyl vinyl ketone. The product of this Michael addition, a 1,5-dicarbonyl compound, would then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the original carbon chain. Current time information in Bangalore, IN. The steric hindrance around the ketone due to the gem-dimethyl group at C9 might influence the feasibility and yield of this reaction.

Interactions with Specialized Acylation Reagents

Acylation is a fundamental transformation in organic synthesis. While simple acylating agents like acid chlorides and anhydrides are common, specialized reagents can offer unique reactivity profiles.

Reactions Involving Carbodiimides and Related Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are primarily used to facilitate the formation of amide and ester bonds by activating carboxylic acids. Their direct reaction with a ketone like that in this compound is not a standard transformation. However, in the context of a broader reaction scheme, carbodiimides could be employed. For instance, if the ester group of this compound were to be hydrolyzed to the corresponding carboxylic acid, a carbodiimide (B86325) could then be used to couple this acid with an amine or an alcohol.

A more direct, albeit less common, interaction could potentially involve the enolate of this compound. The enolate could, in theory, add to the central carbon of the carbodiimide, leading to the formation of N-acyl ureas or related structures after rearrangement. However, such reactivity is not widely documented and would be highly speculative without experimental evidence.

Ketenes in Synthetic Transformations

The reaction of β-keto esters with ketenes can lead to the formation of β-lactones. acs.org While specific studies on this compound are not prevalent in the literature, the general reactivity pattern suggests that the enol form of the β-keto ester would undergo a [2+2] cycloaddition with a ketene (B1206846). For this compound, this would involve the formation of a transient enol intermediate which then reacts with the ketene. The reaction of ketene itself with β-keto esters has been reported to yield β-lactones. acs.org Similarly, the cycloaddition of chloroketene acetals to α,β-unsaturated ketones, which share some structural similarities with the enol form of β-keto esters, results in the formation of 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans. cdnsciencepub.com

Rearrangement Reactions and Fragmentation Processes

The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) in the presence of a strong acid, leading to a rearrangement to form amides or lactams. wikipedia.orgorganic-chemistry.org For a β-keto ester like this compound, the ketone carbonyl is expected to be the primary site of reaction. The reaction proceeds via protonation of the carbonyl group, followed by nucleophilic attack of the azide (B81097) to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement with the migration of one of the alkyl groups attached to the carbonyl carbon to the nitrogen atom, with the expulsion of dinitrogen gas. wikipedia.orgorganic-chemistry.org The migratory aptitude generally favors the more sterically bulky group. In the case of this compound, the tert-butyl group would be expected to migrate preferentially over the longer alkyl chain attached to the ester group. This would result in the formation of an N-tert-butyl-substituted amide. The application of the Schmidt reaction to β-ketoesters has been utilized in the synthesis of disubstituted amino acids. libretexts.org

Table 1: Predicted Outcome of the Schmidt Reaction on this compound

| Reactant | Reagents | Major Product |

| This compound | Hydrazoic Acid (HN₃), H₂SO₄ | Ethyl 8-(tert-butylamino)-8-oxooctanoate |

The Barbier reaction is a one-pot organometallic reaction that involves the reaction of a carbonyl compound with an alkyl halide in the presence of a metal, typically magnesium, zinc, or indium. nih.govchemrxiv.org This reaction is a convenient method for the formation of carbon-carbon bonds. For this compound, the ketone carbonyl would be the electrophilic center for the in-situ generated organometallic reagent. For instance, reacting this compound with an allyl halide in the presence of zinc would be expected to yield a tertiary alcohol. The reaction is advantageous as it avoids the pre-formation of a sensitive organometallic reagent. nih.govchemrxiv.org Recent advancements have enabled catalytic asymmetric Barbier reactions, allowing for the construction of chiral tertiary alcohols. nih.gov A mechanochemical adaptation of the Mg-mediated Barbier reaction has also been shown to be effective for a wide range of electrophiles, including esters. chemrxiv.orgresearchgate.net

Table 2: Predicted Products of the Barbier Reaction with this compound

| Alkyl Halide | Metal | Product |

| Allyl bromide | Zn | Ethyl 8-hydroxy-8-(tert-butyl)-10-undecenoate |

| Methyl iodide | Mg | Ethyl 8-hydroxy-8,9,9-trimethyl-decanoate |

| Phenyl bromide | Mg | Ethyl 8-hydroxy-8-(tert-butyl)-8-phenyldecanoate |

The Tebbe olefination utilizes the Tebbe reagent, a titanium-aluminum organometallic compound, to convert carbonyl groups into methylene groups (C=CH₂). wikipedia.orgchemeurope.comorganic-chemistry.org This reaction is particularly effective for the methylenation of sterically hindered ketones and can also be applied to esters, which are converted to enol ethers. wikipedia.orgchemeurope.comorganic-chemistry.orgnrochemistry.com In a molecule like this compound, which contains both a ketone and an ester functionality, the ketone is expected to react preferentially with one equivalent of the Tebbe reagent. wikipedia.orgchemeurope.com This selectivity allows for the targeted conversion of the ketone to an alkene while leaving the ester group intact. If an excess of the Tebbe reagent is used, both the ketone and the ester could potentially react.

Table 3: Predicted Products of Tebbe Olefination of this compound

| Equivalents of Tebbe Reagent | Major Product |

| 1.0 | Ethyl 9,9-dimethyl-8-methylenedecanoate |

| >2.0 | Ethyl 9,9-dimethyl-8-methylenedecanoate and Ethyl 1-ethoxy-9,9-dimethyl-1-decene |

Reactions of Amines with this compound

The reaction of β-keto esters with amines can lead to the formation of enamines or amides, depending on the reaction conditions and the nature of the amine. acs.orgorganic-chemistry.org Primary amines typically react with the ketone carbonyl of a β-keto ester to form a stable enamine, which is often favored due to conjugation with the ester group. organic-chemistry.org This reaction is often catalyzed by a weak acid. In the case of this compound, reaction with a primary amine, such as aniline, would be expected to yield the corresponding β-enamino ester. Secondary amines can also react to form enamines. The formation of amides from the ester group generally requires more forcing conditions or specific catalysts.

Table 4: Expected Products from the Reaction of Amines with this compound

| Amine | Conditions | Major Product |

| Aniline | Mild acid catalyst, heat | Ethyl 8-(phenylamino)-9,9-dimethyl-7-decenoate |

| Benzylamine | Mild acid catalyst, heat | Ethyl 8-(benzylamino)-9,9-dimethyl-7-decenoate |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong nucleophiles and bases. Their reaction with β-keto esters can be complex due to the presence of multiple reactive sites: the ketone carbonyl, the ester carbonyl, and the acidic α-protons. The outcome of the reaction is highly dependent on the stoichiometry of the organometallic reagent and the reaction conditions.

With one equivalent of a Grignard reagent, the most acidic proton, which is the α-proton between the two carbonyl groups, will be deprotonated to form a magnesium enolate. If a second equivalent of the Grignard reagent is added, it will typically add to the more electrophilic ketone carbonyl to form a tertiary alcohol after acidic workup. Reaction at the ester carbonyl is generally slower.

The use of zinc carbenoids, another class of organometallic reagents, has been shown to convert β-keto esters into β-substituted γ-keto esters through a chain extension reaction. organic-chemistry.org

Table 5: Predicted Products of the Reaction of this compound with Grignard Reagents

| Grignard Reagent (Equivalents) | Workup | Major Product |

| Methylmagnesium bromide (1.0) | - | Magnesium enolate of this compound |

| Methylmagnesium bromide (2.0) | Acidic (H₃O⁺) | Ethyl 8-hydroxy-8,9,9-trimethyl-decanoate |

| Phenylmagnesium bromide (2.0) | Acidic (H₃O⁺) | Ethyl 8-hydroxy-8-(tert-butyl)-8-phenyldecanoate |

Acyl Group Substitution Reactions

This compound, as a β-keto ester, is characterized by the presence of two carbonyl groups separated by a methylene group. This arrangement confers specific reactivity to the molecule, particularly at the ester functional group, which can undergo nucleophilic acyl substitution. These reactions involve the replacement of the ethoxy group (-OCH2CH3) with another nucleophilic group. The reactivity in such substitutions is influenced by the steric hindrance imposed by the bulky 9,9-dimethyl substituent adjacent to the keto group. This section will detail the key acyl group substitution reactions applicable to this compound, drawing upon established principles for sterically hindered β-keto esters.

The primary acyl group substitution reactions involving β-keto esters are transesterification and hydrolysis. These transformations are fundamental in modifying the ester functionality to yield different esters or a carboxylic acid, respectively. Additionally, reactions with other acylating agents can lead to more complex structures.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol to replace the ethyl group. This reaction is typically catalyzed by either an acid or a base. The selective transesterification of β-keto esters over other ester types is well-documented and often proceeds through an enol or acylketene intermediate. nih.govucc.ie

A variety of catalysts can be employed for this transformation, including environmentally benign options like boric acid and various metal salts. nih.gov For instance, studies on the transesterification of β-keto esters have demonstrated that catalysts such as 3-nitrobenzeneboronic acid are effective for a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as thiols and amines. nih.govresearchgate.net The reaction conditions are generally mild, which is advantageous for substrates with multiple functional groups.

The steric hindrance near the ketone in this compound would likely influence the reaction rate. It has been observed that sterically crowded β-keto esters can lead to lower yields in transesterification reactions under certain conditions. ucc.ie However, even sterically hindered secondary alcohols like menthol (B31143) have been successfully used in the transesterification of β-keto esters, suggesting that with the appropriate choice of catalyst and reaction conditions, this transformation is feasible for this compound. nih.gov

Table 1: Catalyst and Conditions for Transesterification of β-Keto Esters with Various Alcohols

| Catalyst | Alcohol Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| SiO₂–H₃BO₃ | Primary, Secondary, Allylic, Benzylic, Chiral | Solvent-free | 87-95% | nih.gov |

| Iodine | Benzyl, Allylic, Propargyl | Toluene, heat | Good to high | organic-chemistry.org |

| 3-Nitrobenzeneboronic acid | Primary, Secondary, Tertiary, Cyclic, Allylic, Benzylic | 2.5 mol% catalyst | Good to excellent | nih.govucc.ie |

| Mn(II) salts | Primary, Secondary | Reflux, ultrasound, or microwave | Moderate to good | nih.gov |

Hydrolysis

Hydrolysis of the ester group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically an irreversible process that results in the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Acid-catalyzed hydrolysis is a reversible reaction. chemrxiv.orgnitt.eduyoutube.com

Table 2: Kinetic Parameters for Alkaline Hydrolysis of Esters

| Ester | Conditions | Kinetic Order | Rate Determining Factor | Reference |

|---|---|---|---|---|

| Ethyl Acetate | Varying temperatures (298.15-343.15K) | Second-order | Concentration of reactants | researchgate.netaustinpublishinggroup.com |

| Synthetic Organic Esters | Alkaline | Pseudo first-order (excess base) | Steric and polar effects of substituents | chemrxiv.org |

Reaction with Acylating Agents

The enolate of this compound can react with other acylating agents, such as acid chlorides, to introduce a new acyl group at the α-carbon. This C-acylation reaction is a powerful tool for carbon-carbon bond formation. The reaction typically involves deprotonation of the α-carbon with a strong base to form the enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

A subsequent deacetylation can lead to the formation of a new β-keto ester. nih.gov This method has been used to prepare a variety of acyl-, aroyl-, and heteroaroyl-acetic esters. nih.gov The choice of base and reaction conditions is crucial to control the regioselectivity of the acylation. Given the steric hindrance around the ketone of this compound, the reactivity of the α-methylene group is the more likely site for acylation.

Furthermore, α-aryl-β-keto esters have been shown to undergo efficient acylation of amines through a pseudo-intramolecular process, which could be an interesting avenue for the functionalization of this compound derivatives. researchgate.net

Table 3: Methods for Acylation of β-Keto Esters and Related Compounds

| Acylating Agent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Acylbenzotriazoles | Acetoacetic esters | Sodium hydride, then deacetylation | Acyl-, aroyl-, heteroaroyl-acetic esters | nih.gov |

| α-Keto acids | Alkenes | Copper-catalyzed | β-Cyano ketones | acs.org |

| Acid chloride | α-Aryl-β-keto ester enolate | Lithium bis(trimethylsilyl)amide | Recycled α-aryl-β-keto ester | researchgate.net |

Mechanistic Investigations of Reactions Involving Ethyl 9,9 Dimethyl 8 Oxodecanoate

Elucidation of Reaction Pathways and Intermediates

The reactions of ethyl 9,9-dimethyl-8-oxodecanoate, like other β-keto esters, are characterized by several key reaction pathways, most of which involve the formation of an enolate intermediate. aklectures.com The acidity of the α-hydrogens (at the C7 position) is enhanced by the presence of two adjacent carbonyl groups, facilitating their removal by a base.

Enolate Formation: The deprotonation at the C7 position is a critical first step in many reactions. Due to the steric bulk of the tert-butyl group at C9, the regioselectivity of enolate formation is a key consideration. In unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate is possible. rsc.orgyoutube.com For this compound, enolization towards C7 is the only possibility involving an α-proton between two carbonyl groups, leading to a highly stabilized enolate. The use of a sterically hindered base like lithium diisopropylamide (LDA) would rapidly and cleanly generate this enolate. youtube.com

Alkylation, Hydrolysis, and Decarboxylation: Once formed, the enolate can act as a nucleophile in reactions such as alkylation. aklectures.com Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the corresponding β-keto acid. This intermediate is prone to decarboxylation upon heating, yielding a ketone. aklectures.com

Other Potential Pathways:

Transesterification: β-keto esters can undergo transesterification, often catalyzed by acids or Lewis acids. This reaction likely proceeds through an enol intermediate, where chelation of a catalyst to both carbonyl oxygens can facilitate the process. rsc.org

Reductive Couplings: In the presence of suitable transition metal catalysts, the ketone or ester carbonyl could be involved in reductive coupling reactions. acs.org

Cyclization Reactions: Intramolecular reactions, such as aldol (B89426) or Claisen condensations, could be envisaged if a suitable electrophilic site is present elsewhere in the molecule or introduced via another reactant.

A key intermediate in some reactions of β-dicarbonyl compounds is the α-oxoketene, which can be formed from acyl Meldrum's acid derivatives. nih.gov While not directly applicable to the starting material itself, this highlights the diversity of reactive intermediates in related systems.

Transition State Analysis and Energy Profiles

The transition states in reactions of this compound are heavily influenced by steric and electronic factors.

Enolate Formation: The transition state for deprotonation will involve the approach of a base to a C-H bond at the C7 position. The energy of this transition state, and thus the rate of enolate formation, will depend on the steric bulk of the base. youtube.com

Decarboxylation of the Corresponding β-Keto Acid: The decarboxylation of β-keto acids, which would be an intermediate after hydrolysis, typically proceeds through a cyclic, six-membered transition state. acs.orgacs.org In this transition state, the carboxyl proton is transferred to the carbonyl oxygen of the ketone, while the C-C bond between the carboxyl group and the α-carbon cleaves. The planarity of this transition state is crucial for minimizing the activation energy.

Lewis Acid Catalysis: In Lewis acid-catalyzed reactions, such as transesterification, a six-membered transition state involving the coordination of the Lewis acid (e.g., a boron-based catalyst) to both carbonyl oxygens is likely. rsc.org This coordination enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of transition states and intermediates in reactions of β-functionalized ketones. rsc.org Such studies could provide detailed energy profiles for various reaction pathways of this compound.

Below is a hypothetical energy profile for the decarboxylation of the corresponding β-keto acid of this compound, illustrating the relative energies of the reactant, transition state, and products.

| Species | Relative Energy (kcal/mol) |

| β-Keto Acid (Reactant) | 0 |

| Six-membered Cyclic Transition State | +25 to +35 (Estimated) |

| Enol Intermediate + CO₂ | +10 to +15 (Estimated) |

| Ketone + CO₂ (Products) | -5 to -10 (Estimated) |

Note: The values in this table are illustrative estimates based on typical values for decarboxylation reactions and have not been determined experimentally or computationally for this specific molecule.

Kinetic Studies and Determination of Reaction Rate Constants

Kinetic studies provide quantitative data on reaction rates and can help to substantiate proposed mechanisms. For reactions involving this compound, several kinetic parameters would be of interest.

Rate of Enolate Formation: The rate of enolate formation can be studied by monitoring the disappearance of the starting material or the appearance of a product derived from the enolate. The rate will depend on the concentration of the substrate, the base, and the temperature. The use of sterically hindered bases like LDA typically leads to very fast, kinetically controlled deprotonation. youtube.com

Rate of Decarboxylation: The decarboxylation of the corresponding β-keto acid could be monitored by measuring the rate of CO₂ evolution or by spectroscopic methods. The rate constant for this unimolecular reaction would be expected to follow first-order kinetics. acs.org

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, kinetic studies can distinguish between the kinetically and thermodynamically favored products. For instance, in the deprotonation of unsymmetrical ketones, the use of a bulky base at low temperatures favors the formation of the kinetic enolate (from the less hindered side), while a smaller base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. rsc.orgyoutube.com

Analytical techniques such as stopped-flow analysis, NMR spectroscopy, and online IR monitoring are commonly used for kinetic studies of organic reactions. nih.govnih.gov For example, a study on the formation of β-keto amides from Meldrum's acid adducts utilized online IR monitoring to track the concentrations of intermediates in real-time. nih.gov

The table below presents hypothetical rate constants for reactions analogous to those that this compound would undergo.

| Reaction | Hypothetical Rate Constant (k) | Conditions |

| Enolate formation with LDA | > 10³ M⁻¹s⁻¹ (fast) | THF, -78 °C |

| Ester hydrolysis (acid-catalyzed) | 1 x 10⁻⁴ s⁻¹ | 1 M HCl, 60 °C |

| Decarboxylation of the corresponding β-keto acid | 5 x 10⁻³ s⁻¹ | Toluene, 110 °C |

Note: These values are illustrative and based on data for similar β-keto esters and β-keto acids found in the literature. Actual values for this compound would need to be determined experimentally.

Stereochemical Outcome Analysis and Stereocontrol Mechanisms

If a chiral center is present in the molecule or is formed during a reaction, the analysis of the stereochemical outcome is crucial. For this compound, which is achiral, stereochemistry becomes relevant in reactions that introduce a new stereocenter.

Asymmetric Alkylation: The introduction of an alkyl group at the C7 position can create a stereocenter. Asymmetric alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with chiral catalysts such as Cinchona alkaloids. rsc.org The catalyst forms an ion pair with the enolate, and the chiral environment of the catalyst directs the approach of the electrophile to one face of the enolate.

Asymmetric Chlorination: Similarly, the enantioselective α-chlorination of β-keto esters has been reported using chiral catalysts. acs.orgnih.gov These reactions can proceed with high yields and enantiomeric excesses. The mechanism involves the formation of a chiral complex between the catalyst and the substrate, which controls the stereochemical course of the chlorination. acs.org

Substrate and Auxiliary Control: In more complex systems, existing stereocenters within the substrate can direct the stereochemical outcome of a reaction at another site (substrate control). youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the molecule to control the stereochemistry of a subsequent reaction, after which the auxiliary is removed. youtube.com

The table below shows representative data for the asymmetric α-chlorination of a model β-keto ester, illustrating the level of stereocontrol that can be achieved with chiral catalysts.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Cinchona Alkaloid Derivative 1 | Toluene | 0 | >99 | 97 |

| Chiral Cinchona Alkaloid Derivative 2 | CH₂Cl₂ | -20 | 95 | 92 |

| Chiral Copper(II) Spiro-Bischroman Complex | Toluene | 25 | 99 | 91 |

Source: Data is representative of findings from studies on asymmetric chlorination of β-keto esters. acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies on Ethyl 9,9 Dimethyl 8 Oxodecanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of Ethyl 9,9-dimethyl-8-oxodecanoate. These studies typically utilize basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy.

Key findings from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is predominantly localized on the keto-ester portion of the molecule, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is centered around the carbonyl groups, highlighting their electrophilic nature.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the calculated gap points to a moderately reactive species under specific conditions.

Furthermore, reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), have been computed. These descriptors offer a more nuanced understanding of the molecule's reactivity profile, aiding in the prediction of its behavior in various chemical environments.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.86 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations have provided a dynamic picture of the conformational landscape of this compound. These simulations, often performed using force fields like AMBER or CHARMM, track the atomic motions of the molecule over time, revealing its preferred shapes and flexibility.

Solvent effects have also been extensively studied using explicit solvent models in MD simulations. In polar solvents such as water or ethanol, the ester and keto groups form hydrogen bonds with the solvent molecules, leading to a more extended conformation of the alkyl chain. In contrast, in nonpolar solvents like hexane (B92381) or toluene, the molecule tends to adopt a more compact, folded structure to minimize unfavorable interactions with the solvent. These solvent-dependent conformational changes can significantly impact the molecule's reactivity and its interactions with other chemical species.

Prediction of Spectroscopic Signatures for Advanced Research Applications

Computational methods have been employed to predict the spectroscopic signatures of this compound, which are crucial for its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the GIAO (Gauge-Including Atomic Orbital) method, show excellent agreement with anticipated experimental data. The predicted spectra display characteristic signals for the ethyl ester group, the methylene (B1212753) groups of the decanoate (B1226879) chain, and the distinct singlet for the nine equivalent protons of the tert-butyl group.

Infrared (IR) Spectroscopy: The calculated IR spectrum reveals strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups. These two carbonyl stretches are predicted to have slightly different frequencies due to their distinct electronic environments, a feature that can be used for their unambiguous assignment in experimental spectra.

Mass Spectrometry (MS): While not a direct output of most quantum chemistry packages, the calculated bond dissociation energies can help rationalize the fragmentation patterns observed in mass spectrometry. The simulations suggest that the molecule is likely to undergo characteristic fragmentation pathways, such as McLafferty rearrangement involving the ester group or cleavage adjacent to the keto group.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C=O (Ester) | ~173 ppm |

| ¹³C NMR | C=O (Ketone) | ~210 ppm |

| ¹H NMR | -CH₃ (tert-butyl) | ~1.1 ppm (singlet) |

| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ |

| IR | C=O Stretch (Ketone) | ~1715 cm⁻¹ |

Reaction Mechanism Simulations and Energetic Landscapes

Theoretical simulations have been instrumental in mapping out the reaction mechanisms and energetic landscapes for various transformations involving this compound. These studies often involve locating transition states and calculating activation barriers to understand the feasibility and kinetics of different reaction pathways.

One area of focus has been the base-catalyzed intramolecular Claisen-type condensation. Computational models predict a multi-step mechanism involving the formation of an enolate at the C7 position, followed by nucleophilic attack on the ester carbonyl. The calculated energy profile for this reaction helps in identifying the rate-determining step and optimizing reaction conditions to favor the formation of the desired cyclic product.

Furthermore, the reduction of the ketone functionality has been investigated theoretically. Simulations of the reaction with common reducing agents like sodium borohydride (B1222165) have elucidated the stereoselectivity of the process, explaining the preferential formation of one diastereomer over the other due to steric hindrance from the adjacent tert-butyl group.

In Silico Design of Novel Transformations and Catalytic Systems

The insights gained from computational studies have paved the way for the in silico design of novel chemical transformations and catalytic systems for this compound. By understanding the molecule's intrinsic reactivity, researchers can now use computational tools to screen for potential catalysts and reaction partners.

For instance, virtual screening of various transition metal catalysts has been performed to identify promising candidates for C-H activation at specific positions along the alkyl chain. These in silico experiments can significantly reduce the experimental effort required to discover new and efficient catalytic reactions.

Moreover, computational modeling is being used to design enzyme variants with tailored active sites for the selective transformation of this compound. By simulating the docking of the molecule into the active site of an enzyme and performing QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, researchers can predict the binding affinity and the catalytic efficiency of engineered enzymes, opening up new avenues for biocatalysis.

Advanced Spectroscopic and Chromatographic Methodologies for Research on Ethyl 9,9 Dimethyl 8 Oxodecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 9,9-dimethyl-8-oxodecanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the case of β-diketones and related compounds like β-keto esters, NMR is particularly useful for studying the equilibrium between the keto and enol forms. nih.gov This equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. nih.gov The chemical shifts of the protons and carbons are highly sensitive to their chemical environment, enabling the differentiation of the keto and enol forms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the t-butyl group (a singlet), and the various methylene (B1212753) groups along the carbon chain. The presence of the enol form would give rise to a characteristic signal for the enolic proton, the chemical shift of which can be influenced by hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl and t-butyl groups, and the methylene carbons. The chemical shifts of the carbons in the vicinity of the keto and enol functionalities would differ significantly between the two tautomers.

Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form):

| Atom | Predicted ¹³C Shift (ppm) |

| C1 (Ester C=O) | ~173 |

| C2 (CH₂ next to ester) | ~34 |

| C3-C6 (Methylene chain) | ~24-29 |

| C7 (CH₂ adjacent to ketone) | ~43 |

| C8 (Ketone C=O) | ~213 |

| C9 (Quaternary carbon) | ~44 |

| C10 (t-Butyl CH₃) | ~26 |

| Ethyl CH₂ | ~60 |

| Ethyl CH₃ | ~14 |

| Note: These are approximate predicted values and can vary based on solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Analysis and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for analyzing its fragmentation patterns. This information is vital for confirming the molecular formula and for gaining insights into the compound's structure.

By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₂₆O₃), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages within the molecule. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage adjacent to the carbonyl groups, and fragmentation of the alkyl chain. Understanding these patterns helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. ksu.edu.saedinst.com For this compound, these techniques are particularly useful for identifying the carbonyl groups and for studying the keto-enol tautomerism.

Infrared (IR) Spectroscopy: The IR spectrum of an aliphatic ester typically shows a strong carbonyl (C=O) stretching absorption in the range of 1750-1735 cm⁻¹. orgchemboulder.com For a ketone, this stretch is usually observed around 1715 cm⁻¹. blogspot.com In the case of this compound, which is a β-keto ester, the presence of both the keto and enol tautomers can lead to more complex spectra. The enol form can exhibit a C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding. blogspot.com The C-O stretching vibrations of the ester group are also expected in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It can provide complementary information to IR spectroscopy, especially for the C-C backbone and symmetric stretching modes of the molecule. The C=O stretching vibrations are also observable in the Raman spectrum.

Characteristic Vibrational Frequencies for β-Diketones:

| Functional Group | Typical Wavenumber (cm⁻¹) | Tautomer |

| C=O (Ketone) | 1687–1790 | Diketo |

| C=O (Ester) | 1735-1750 | Diketo |

| C=O (Enol) | 1650–1700 | Enol |

| Data derived from studies on β-diketones. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution Studies

While this compound itself is not chiral, derivatives of β-keto esters are often synthesized as chiral molecules, necessitating methods for separating and quantifying their enantiomers. Chiral chromatography is the primary technique used for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The choice of CSP is critical and often depends on the specific structure of the analyte. For β-keto esters and their derivatives, polysaccharide-based CSPs and those derived from Cinchona alkaloids have been shown to be effective. nih.govacs.org

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined by comparing the peak areas of the two enantiomers in the chromatogram. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) in Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is an ideal technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. This is particularly useful for identifying the main product, byproducts, and any remaining starting materials in a reaction mixture. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. The liquid chromatograph separates the components, which are then analyzed by a tandem mass spectrometer. LC-MS/MS is highly sensitive and selective, making it well-suited for reaction monitoring, where the concentrations of reactants and products are followed over time. acs.org Selected reaction monitoring (SRM) is a specific LC-MS/MS technique that offers excellent quantitation by monitoring specific precursor-to-product ion transitions. researchgate.netresearchgate.net

These advanced hyphenated techniques provide real-time or near real-time information about a reaction, allowing for optimization of reaction conditions and ensuring the desired product is formed with high purity. nih.govwaters.com

Applications of Ethyl 9,9 Dimethyl 8 Oxodecanoate As a Key Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products

While direct and extensive examples of the application of Ethyl 9,9-dimethyl-8-oxodecanoate in the total synthesis of natural products are not widely documented in publicly available literature, its structure suggests a potential role as a key intermediate. The long carbon chain and the presence of two distinct carbonyl groups (an ester and a ketone) offer multiple points for chemical modification and elaboration, which are crucial steps in the construction of complex natural product scaffolds.

The general strategy would likely involve the selective reaction of either the ketone or the ester functionality. For instance, the ketone could undergo reactions such as Wittig olefination to introduce new carbon-carbon bonds or reduction to an alcohol, which could then be used for further transformations. The ester group, on the other hand, could be hydrolyzed to the corresponding carboxylic acid, serving as a handle for amide bond formation or other coupling reactions. The gem-dimethyl group adjacent to the ketone provides steric hindrance, which could influence the stereochemical outcome of reactions at the carbonyl center, a critical aspect in the synthesis of stereochemically rich natural products.

Strategic Intermediate in the Synthesis of Pharmaceutical Scaffolds and Advanced Materials

The utility of this compound extends to the synthesis of scaffolds relevant to the pharmaceutical industry and the development of advanced materials. The bifunctional nature of the molecule allows for its incorporation into larger, more complex structures that can form the core of new therapeutic agents or materials with specific properties.

In medicinal chemistry, the long aliphatic chain could be beneficial for modulating the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The ketone and ester functionalities can be used to connect to other molecular fragments, enabling the construction of a diverse library of compounds for biological screening. For example, the ketone could be a key feature in the pharmacophore of a potential enzyme inhibitor.

In the realm of advanced materials, this compound could serve as a building block for liquid crystals or other ordered materials. The linear chain could contribute to the formation of anisotropic structures, while the functional groups would allow for the tuning of intermolecular interactions.

Utilization in the Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This compound provides a versatile platform for the synthesis of various heterocyclic systems.

The 1,5-dicarbonyl relationship that can be generated from this molecule after appropriate modifications makes it a suitable precursor for the synthesis of six-membered heterocycles like pyridines or pyrimidines through condensation reactions with ammonia (B1221849) or its derivatives. For instance, a Paal-Knorr type reaction could potentially be employed to synthesize substituted furans or pyrroles by reacting the diketone precursor (derived from the starting material) with appropriate reagents.

Furthermore, the ketone and ester functionalities can be involved in intramolecular cyclization reactions to form lactones or other heterocyclic rings. The specific reaction conditions and the choice of reagents would dictate the type and size of the resulting heterocycle.

Role in Polymer Chemistry as a Monomer or Functional Precursor

In the field of polymer chemistry, this compound can be envisioned to play a role either as a monomer in polymerization reactions or as a precursor to functional monomers.

If used as a comonomer in condensation polymerization, the ester group could react with diols or diamines to form polyesters or polyamides, respectively. The long aliphatic chain would impart flexibility to the polymer backbone, while the pendant ketone group could serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities or for cross-linking the polymer chains.

Alternatively, the compound could be chemically modified to generate a polymerizable monomer. For example, the ketone could be converted into a vinyl group, which could then undergo radical polymerization. The resulting polymer would have a long aliphatic side chain with a terminal ethyl ester, which could be further modified to tune the polymer's properties, such as its solubility or thermal behavior.

Derivatives and Analogues of Ethyl 9,9 Dimethyl 8 Oxodecanoate: Synthesis and Reactivity

Synthesis of Structurally Modified Analogues with Varied Chain Lengths and Substitutions

The synthesis of analogues of ethyl 9,9-dimethyl-8-oxodecanoate with varied chain lengths and substitutions could be approached through several established synthetic methodologies. The core challenge lies in the construction of the γ-keto ester functionality, particularly with the sterically hindered quaternary carbon center alpha to the carbonyl group.

One potential strategy involves the Claisen condensation reaction. aklectures.comlibretexts.org A mixed Claisen condensation between an ester with no α-hydrogens (e.g., diethyl carbonate or diethyl oxalate) and a suitable ketone could be employed. libretexts.org For instance, reacting a ketone with a gem-dimethyl group at the α-position with an appropriate ester could yield the desired carbon skeleton.

Another versatile approach is the acylation of a pre-formed enolate. The synthesis could start from a simpler ester, which is then deprotonated to form an enolate, followed by acylation with an acyl chloride or anhydride (B1165640). To achieve the specific 9,9-dimethyl substitution, a starting material already containing this motif would be ideal.

Furthermore, modern catalytic methods offer promising routes. For example, gold(III)-catalyzed hydration of 3-alkynoates has been shown to be an efficient, atom-economical method for synthesizing γ-keto esters. capes.gov.brnih.gov By selecting an appropriate 3-alkynoate precursor, this method could be adapted to produce a range of analogues.

The introduction of various substitutions on the carbon chain could be achieved by using appropriately functionalized starting materials. For example, to introduce a hydroxyl group, a starting material containing a protected alcohol could be used, which is then deprotected in a later step.

A hypothetical synthetic scheme for analogues with varying chain lengths is presented below:

| Starting Ester | Acylating Agent | Expected Product (Analogue) |

| Ethyl 3,3-dimethylbutanoate | Methyl 6-chloro-6-oxohexanoate | Ethyl 7,7-dimethyl-6-oxooctanoate |

| Ethyl 3,3-dimethylpentanoate | Methyl 7-chloro-7-oxoheptanoate | Ethyl 8,8-dimethyl-7-oxononanoate |

| Ethyl 3,3-dimethylhexanoate | Methyl 8-chloro-8-oxooctanoate | This compound |

Comparative Reactivity Studies of Derived Compounds

The reactivity of the derived analogues would be primarily dictated by the two key functional groups: the ketone and the ester. The presence of the quaternary carbon alpha to the ketone is expected to influence the reactivity of both the carbonyl group and the adjacent methylene (B1212753) protons.

The ketone carbonyl at the 8-position would be susceptible to nucleophilic addition reactions. masterorganicchemistry.comyoutube.com However, the steric hindrance imposed by the adjacent gem-dimethyl group might slow down the rate of reaction compared to unhindered ketones. Comparative studies could involve reacting a series of analogues with a standard nucleophile, such as sodium borohydride (B1222165) for reduction to the corresponding alcohol, and monitoring the reaction rates.

The ester functionality would be prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. aklectures.com It could also undergo transesterification in the presence of an alcohol and a suitable catalyst.

The methylene protons at the 7-position, being alpha to the ketone, would exhibit some acidity and could be deprotonated with a suitable base to form an enolate. This enolate could then participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol (B89426) condensation. A comparative study of the pKa of these protons in analogues with different chain lengths could provide insights into the electronic effects of the alkyl chain.

Elucidation of Structure-Reactivity Relationships within the Compound Family

By systematically varying the structure of the analogues and studying their reactivity, clear structure-reactivity relationships could be established. nih.govwikipedia.org For instance, increasing the length of the alkyl chain beyond the decanoate (B1226879) moiety might have a subtle but measurable effect on the reactivity of the ketone and ester groups due to changes in solubility and steric bulk.

The introduction of electron-withdrawing or electron-donating groups at various positions on the carbon chain would be expected to have a more pronounced effect. An electron-withdrawing group near the ketone would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its reactivity.

A hypothetical table summarizing potential structure-reactivity relationships is shown below:

| Analogue Substitution | Expected Effect on Ketone Reactivity | Expected Effect on Ester Hydrolysis Rate |

| Longer alkyl chain | Minor decrease due to sterics | Minor decrease |

| Hydroxyl group at C-2 | Minimal effect | Potential for intramolecular catalysis |

| Phenyl group at C-2 | Electronic effects dependent on substitution | Electronic effects transmitted through the chain |

Design and Synthesis of Chiral Analogues for Stereoselective Transformations

The carbonyl group at the 8-position offers a site for introducing chirality through stereoselective reduction. The synthesis of chiral analogues, specifically chiral alcohols, could be achieved using chiral reducing agents or through biocatalysis.

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. rsc.org By screening a library of KREDs, it would be possible to find a biocatalyst that can reduce the 8-keto group of this compound or its analogues to either the (R) or (S)-alcohol with high enantiomeric excess. rsc.orgmdpi.comencyclopedia.pub

Alternatively, asymmetric chemical catalysis could be employed. Chiral catalysts, such as those based on ruthenium or rhodium complexes, are known to be effective for the asymmetric hydrogenation of ketones. encyclopedia.pub

The resulting chiral hydroxy-esters are valuable building blocks for the synthesis of more complex, biologically active molecules. The stereochemistry of the newly formed chiral center can significantly influence the biological activity of the final product.

A prospective design for the synthesis of chiral analogues is outlined below:

| Substrate | Chiral Reagent/Catalyst | Expected Chiral Product | Potential Enantiomeric Excess |

| This compound | (R)-CBS reagent | (R)-Ethyl 8-hydroxy-9,9-dimethyldecanoate | >90% |

| This compound | Specific Ketoreductase (KRED) | (S)-Ethyl 8-hydroxy-9,9-dimethyldecanoate | >99% |

| Ethyl 7,7-dimethyl-6-oxooctanoate | Chiral Ru-BINAP catalyst | Chiral Ethyl 6-hydroxy-7,7-dimethyloctanoate | High |

Future Directions and Emerging Research Avenues for Ethyl 9,9 Dimethyl 8 Oxodecanoate

Development of Sustainable and Biocatalytic Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For Ethyl 9,9-dimethyl-8-oxodecanoate, this translates to a shift away from classical synthetic methods towards biocatalytic and environmentally benign alternatives.

Biocatalytic Synthesis: Enzymes offer a highly selective and efficient means of producing complex molecules like this compound. The use of ketoreductases and lipases, such as Candida antarctica lipase (B570770) B (CALB), has shown significant promise in the synthesis and kinetic resolution of related β-keto esters. acs.orggoogle.comgoogle.com These enzymatic methods can lead to high enantiomeric excess, a crucial factor in the synthesis of chiral molecules for pharmaceuticals and other specialized applications. For instance, the transesterification of acyl donor β-keto esters with alcohols, catalyzed by lipases, presents a mild and often solvent-free route to desired ester products. google.comgoogle.com